![molecular formula C22H19Cl2N3O3S B3008359 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 477848-69-4](/img/structure/B3008359.png)

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

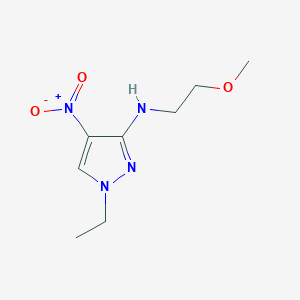

The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine is a derivative of the 4(3H)-quinazolinimine family. Quinazolinimines are heterocyclic compounds that have shown a range of biological activities, including cytotoxic effects on certain cancer cell lines. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity due to the presence of the quinazolinimine core and various substituents that may influence its properties and reactivity.

Synthesis Analysis

The synthesis of 4(3H)quinazolinimines typically involves the reaction of (E)-N-(2-cyanophenyl)benzimidoyl chloride with substituted anilines, leading to the formation of C2, N3-substituted quinazoliniminium chlorides . This method provides a direct and flexible route to a variety of substituted 4(3H)quinazolinimines. Although the specific synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, with the appropriate dichlorobenzyl and furylmethyl substituents.

Molecular Structure Analysis

The molecular structure of quinazolinimines is characterized by a bicyclic system containing nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as dichlorobenzyl and furylmethyl groups can significantly affect the electronic distribution and steric hindrance within the molecule, potentially influencing its biological activity and interaction with biological targets. X-ray diffraction studies of related compounds provide insights into the three-dimensional arrangement of atoms and the geometry of the quinazoline core .

Chemical Reactions Analysis

Quinazolinimines can undergo various chemical reactions depending on their substituents. For instance, alkylation reactions can introduce sulfanyl groups into the quinazoline ring, as seen in the synthesis of 4-[(alkenylsulfanyl)quinazolines . Additionally, reactions with halogens can lead to cyclization and the formation of fused heterocyclic systems, such as thiazoloquinazolinium salts. These reactions demonstrate the reactivity of the quinazoline moiety and its potential for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and furyl substituents can affect the compound's solubility, stability, and reactivity. The cytotoxic activity of quinazolinimines against cancer cell lines suggests that these compounds can penetrate cellular membranes and interact with intracellular targets, leading to apoptosis. The specific physical and chemical properties of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine would need to be determined experimentally, but its structural features suggest it may possess similar properties to those described in the literature .

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-6,7-dimethoxyquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O3S/c1-28-19-9-14-18(10-20(19)29-2)26-22(27(21(14)25)11-13-5-4-8-30-13)31-12-15-16(23)6-3-7-17(15)24/h3-10,25H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMOWDZFEYWKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)CC4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)